molecular formula C19H24N2O3S B11801386 2-(4-Mesityl-2-pivalamidothiazol-5-yl)aceticacid

2-(4-Mesityl-2-pivalamidothiazol-5-yl)aceticacid

Cat. No.: B11801386
M. Wt: 360.5 g/mol
InChI Key: DZPCGYHSIQBNLA-UHFFFAOYSA-N
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Description

2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid is a compound with the molecular formula C19H24N2O3S and a molecular weight of 360.47 g/mol . This compound is known for its unique structure, which includes a mesityl group, a pivalamide group, and a thiazole ring. It is primarily used in research and development due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid involves several steps. One common synthetic route includes the reaction of mesityl bromide with thioamide to form the thiazole ring. This intermediate is then reacted with pivaloyl chloride to introduce the pivalamide group. Finally, the acetic acid moiety is introduced through a carboxylation reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The mesityl group and thiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The pivalamide group enhances the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid can be compared with other thiazole-containing compounds, such as:

These comparisons highlight the uniqueness of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid, particularly its combination of mesityl, pivalamide, and thiazole functionalities.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-[2-(2,2-dimethylpropanoylamino)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H24N2O3S/c1-10-7-11(2)15(12(3)8-10)16-13(9-14(22)23)25-18(20-16)21-17(24)19(4,5)6/h7-8H,9H2,1-6H3,(H,22,23)(H,20,21,24)

InChI Key

DZPCGYHSIQBNLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O)C

Origin of Product

United States

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